molecular formula C4H8Cl4NOP B028206 Bis(2-chloroethyl)phosphoramidic dichloride CAS No. 127-88-8

Bis(2-chloroethyl)phosphoramidic dichloride

Cat. No. B028206
CAS RN: 127-88-8
M. Wt: 258.9 g/mol
InChI Key: IQPMYTNILJQKBS-UHFFFAOYSA-N
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Patent
US08080536B2

Procedure details

A solution of bis(2-chloroethyl)phosphoramidic dichloride (10 mmol) in ethyl acetate (100 mL) is added dropwise to a solution of commercial 3 methylamino-1-phenyl-1-propanol (10 mmol) and triethylamine (20 mmol) in ethyl acetate (100 mL) at rt. After stirring at rt for 3 days, the salts are filtered off and the combined filtrates are concentrated under vacuum. The crude product is purified by column chromatography on silica.
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
methylamino-1-phenyl-1-propanol
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][N:4]([CH2:9][CH2:10][Cl:11])[P:5](Cl)(Cl)=[O:6].CN[C:14]([C:18]1[CH:23]=CC=CC=1)([OH:17])CC.C([N:26](CC)CC)C>C(OCC)(=O)C>[CH2:18]1[CH2:14][O:17][P:5]([N:4]([CH2:9][CH2:10][Cl:11])[CH2:3][CH2:2][Cl:1])(=[O:6])[NH:26][CH2:23]1

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
ClCCN(P(=O)(Cl)Cl)CCCl
Name
methylamino-1-phenyl-1-propanol
Quantity
10 mmol
Type
reactant
Smiles
CNC(CC)(O)C1=CC=CC=C1
Name
Quantity
20 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the salts are filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates are concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography on silica

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
C1CNP(=O)(OC1)N(CCCl)CCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.